2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is a versatile small molecule scaffold used in various research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
Oxazopt interacts with hCA II by acting as an isoform-selective inhibitor . It binds to the enzyme and inhibits its activity, with a Ki value of 0.05 µM for hCA II . This interaction leads to changes in the enzyme’s function, affecting the physiological processes it is involved in.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance in various tissues, contributing to processes such as respiration and the transport of carbon dioxide and bicarbonate between tissues . By inhibiting hCA II, oxazopt can influence these pathways and their downstream effects.
Result of Action
The inhibition of hCA II by oxazopt has a range of molecular and cellular effects. For instance, it has been developed as a potential treatment for glaucoma , a condition often associated with increased intraocular pressure. By inhibiting hCA II, oxazopt could potentially reduce the production of aqueous humor, thereby lowering intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include aqueous ammonia for the formation of sulfonamide derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol for recrystallization .
Major Products
Scientific Research Applications
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but different functional groups.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of the oxazole ring.
Properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMQWAWIILLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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